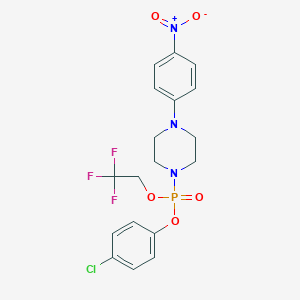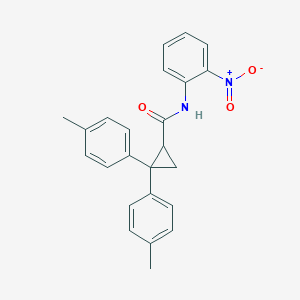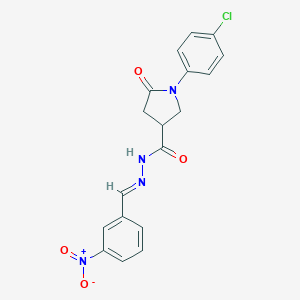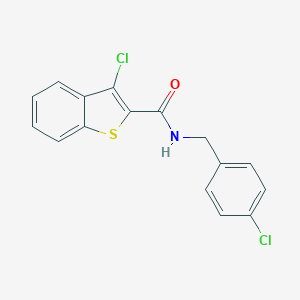![molecular formula C25H21BrN2O3 B400368 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B400368.png)
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated nitrophenyl group and a dimethylated benzo[a]phenanthridinone core
Preparation Methods
The synthesis of 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a suitable phenyl precursor, followed by nitration to introduce the nitro group. The resulting intermediate is then subjected to cyclization and methylation reactions to form the final benzo[a]phenanthridinone structure. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzo[a]phenanthridinone derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. The presence of the bromine and nitro groups in 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE makes it unique compared to other derivatives, potentially offering distinct advantages in certain applications.
Properties
Molecular Formula |
C25H21BrN2O3 |
|---|---|
Molecular Weight |
477.3g/mol |
IUPAC Name |
5-(4-bromo-3-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21BrN2O3/c1-25(2)12-17-22-16-6-4-3-5-14(16)8-10-19(22)27-24(23(17)21(29)13-25)15-7-9-18(26)20(11-15)28(30)31/h3-11,24,27H,12-13H2,1-2H3 |
InChI Key |
XCJWVAZKIJAREC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)Br)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)Br)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methyloxy)phenyl]-2-{5-[5-({[4-(methyloxy)phenyl]amino}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]naphthalen-1-yl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B400285.png)
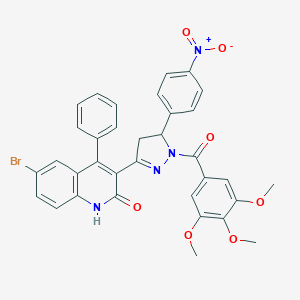

![5-(4-tert-butylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B400292.png)
![5-[4-Bromo-3-(trifluoromethyl)phenyl]-2-furaldehyde {4-nitrophenyl}hydrazone](/img/structure/B400294.png)
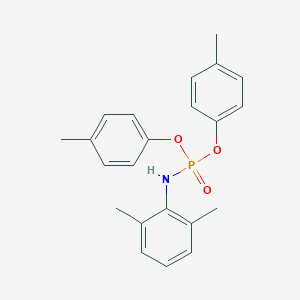
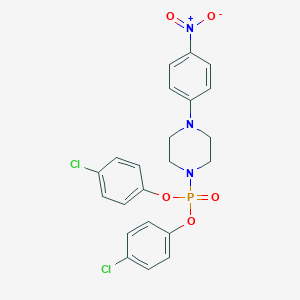
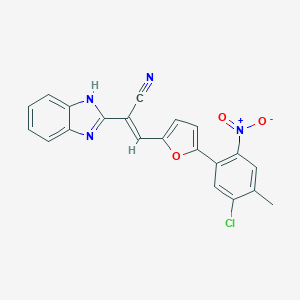
![Bis(4-chlorophenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400300.png)
